molecular formula C19H28O3 B8574781 3,5-Heptanedione, 4-[6-(4-hydroxyphenyl)hexyl]- CAS No. 52122-46-0

3,5-Heptanedione, 4-[6-(4-hydroxyphenyl)hexyl]-

Cat. No.: B8574781
CAS No.: 52122-46-0
M. Wt: 304.4 g/mol
InChI Key: CMJZKJQOZBQJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Heptanedione, 4-[6-(4-hydroxyphenyl)hexyl]- is a useful research compound. Its molecular formula is C19H28O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Heptanedione, 4-[6-(4-hydroxyphenyl)hexyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Heptanedione, 4-[6-(4-hydroxyphenyl)hexyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52122-46-0

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

4-[6-(4-hydroxyphenyl)hexyl]heptane-3,5-dione

InChI

InChI=1S/C19H28O3/c1-3-18(21)17(19(22)4-2)10-8-6-5-7-9-15-11-13-16(20)14-12-15/h11-14,17,20H,3-10H2,1-2H3

InChI Key

CMJZKJQOZBQJCT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCCCCCC1=CC=C(C=C1)O)C(=O)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.5 mole of 6-(4-hydroxyphenyl)hexyl bromide [pepared from 6-(4-methoxyphenyl)hexyl bromide and boron tribromide in methylene dichloride according to the procedure of Example 42f], 0.125 mole of potassium iodide, 1.15 moles of 3,5-heptanedione and 1.05 moles of powdered anhydrous potassium carbonate (dried in vacuo for two hours) in 2 liters of acetone is stirred at reflux for 24 hours. One liter of solvent is distilled off and the remainder of the reaction mixture is poured with stirring into a solution of 4 liters of ice-water containing 160 ml. of concentrated hydrochloric acid. The separated product is extracted with ether and the ether extracts washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The ether is distilled off in vacuo and the excess 3,5-heptanedione removed at 70° C. (0.8 mm.) in a rotary evaporator. The residual product is crystallized from isopropyl alcohol-pentane to give 4-[6-(4-hydroxyphenyl)hexyl]-3,5-heptanedione.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.125 mol
Type
reactant
Reaction Step Four
Quantity
1.15 mol
Type
reactant
Reaction Step Four
Quantity
1.05 mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.